molecular formula C7H9N3O B13104106 Ethyl pyrimidine-2-carboximidate CAS No. 773011-82-8

Ethyl pyrimidine-2-carboximidate

Cat. No.: B13104106
CAS No.: 773011-82-8
M. Wt: 151.17 g/mol
InChI Key: NNSFZMDPDRTGCE-UHFFFAOYSA-N
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Description

Ethyl pyrimidine-2-carboximidate is an organic compound belonging to the class of carboximidates Carboximidates are esters formed between an imidic acid and an alcohol this compound is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl pyrimidine-2-carboximidate can be synthesized through several methods. One common method involves the Pinner reaction, where nitriles react with alcohols under acidic conditions to form imidates . The general mechanism involves the acid-catalyzed attack of nitriles by alcohols, leading to the formation of imidates as their hydrochloride salts.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Pinner reactions. The reaction conditions are optimized to ensure high yields and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: Ethyl pyrimidine-2-carboximidate undergoes various chemical reactions, including:

    Hydrolysis: It can be hydrolyzed to form esters.

    Addition Reactions: As a good electrophile, it undergoes addition reactions with nucleophiles.

    Substitution Reactions: It can react with amines to form amidines.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions.

    Addition Reactions: Nucleophiles such as amines or alcohols.

    Substitution Reactions: Ammonia or primary amines under mild conditions.

Major Products Formed:

    Hydrolysis: Esters.

    Addition Reactions: Various substituted products depending on the nucleophile.

    Substitution Reactions: Amidines.

Scientific Research Applications

Ethyl pyrimidine-2-carboximidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl pyrimidine-2-carboximidate involves its interaction with various molecular targets. As an electrophile, it can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Ethyl pyrimidine-2-carboximidate can be compared with other carboximidates and pyrimidine derivatives:

    Similar Compounds:

Uniqueness: this compound is unique due to its specific structure, which combines the properties of both carboximidates and pyrimidine rings. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

CAS No.

773011-82-8

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

ethyl pyrimidine-2-carboximidate

InChI

InChI=1S/C7H9N3O/c1-2-11-6(8)7-9-4-3-5-10-7/h3-5,8H,2H2,1H3

InChI Key

NNSFZMDPDRTGCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=NC=CC=N1

Origin of Product

United States

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